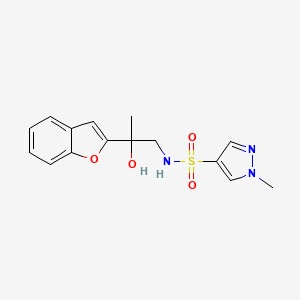

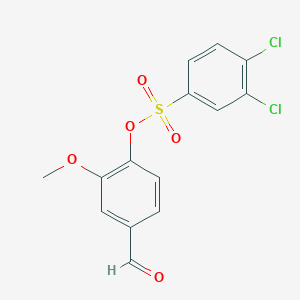

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .Chemical Reactions Analysis

The key transformations in the total synthesis of benzofuran derivatives are copper-mediated and palladium-catalyzed coupling reactions .Physical And Chemical Properties Analysis

The physicochemical properties of benzofuran derivatives make them versatile and unique . They are an important basis for medicinal chemistry .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

A significant area of research involves the synthesis and biological evaluation of sulfonamide derivatives for their potential as cyclooxygenase-2 (COX-2) inhibitors, with applications in treating conditions such as rheumatoid arthritis and osteoarthritis. This is exemplified by the development of celecoxib, a well-known COX-2 inhibitor (Penning et al., 1997).

Cytotoxicity and Carbonic Anhydrase Inhibitory Activities

Sulfonamide derivatives have been investigated for their cytotoxic activities on tumor and non-tumor cell lines, and inhibitory effects on carbonic anhydrase isoenzymes. This research highlights the potential use of these compounds in cancer therapy and managing conditions associated with carbonic anhydrase activity (Kucukoglu et al., 2016).

Antimicrobial Activity

The synthesis of new heterocycles based on sulfonamido pyrazole has been reported, showcasing the antimicrobial activity of these compounds. This suggests potential applications in developing new antimicrobial agents (El‐Emary et al., 2002).

Antiproliferative Activities

Research on pyrazole-sulfonamide derivatives has shown promising antiproliferative activities against cancer cell lines, indicating their potential in cancer treatment strategies (Mert et al., 2014).

Catalysis in Organic Synthesis

Sulfonamide compounds have been used as catalysts in the synthesis of heterocyclic compounds, demonstrating their utility in facilitating organic synthesis reactions (Khazaei et al., 2015).

Enzyme Inhibition

Sulfonamide derivatives have been studied for their inhibitory effects on enzymes such as carbonic anhydrase and acetylcholinesterase. This research points to potential applications in treating diseases related to these enzymes (Ozmen Ozgun et al., 2019).

Zukünftige Richtungen

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

Eigenschaften

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c1-15(19,14-7-11-5-3-4-6-13(11)22-14)10-17-23(20,21)12-8-16-18(2)9-12/h3-9,17,19H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJYCZJSJXUODH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CN(N=C1)C)(C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2746371.png)

![(E)-3-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B2746376.png)

![5-((3,4-dichlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746379.png)

![2-[4-[2-(4-Methoxyphenyl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde](/img/structure/B2746381.png)

![ethyl 2-[(1-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-naphthyl)oxy]acetate](/img/structure/B2746384.png)

![N-(2-ethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2746386.png)

![2-((2-chlorobenzyl)thio)-5-methyl-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2746387.png)

![N-(3,5-difluorophenyl)-2-((3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2746388.png)